Phosphoramide
Overview
Description
Phosphoramide is a chemical compound with the molecular formula O=P(NH2)3. It is a derivative of phosphoric acid where each hydroxyl group has been replaced with an amino group. In its bulk form, this compound appears as a white solid that is soluble in polar solvents . This compound is significant due to its applications in various fields, including pharmaceuticals, organic dyes, flame retardants, and extractors .
Scientific Research Applications
Phosphoramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound derivatives are used in the study of biological processes and as intermediates in the synthesis of biologically active molecules.
Industry: It is used in the production of organic dyes, flame retardants, and extractors.
Future Directions
Phosphoramide, as an important framework of many biologically active molecules, has attracted widespread attention in recent decades . It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes, flame retardants and extractors . Thus, it is of great significance to develop effective and convenient methods for the synthesis of phosphoramides .
Preparation Methods
Phosphoramide can be synthesized through several methods, which can be categorized into five main strategies :
Phosphorus Halides as Substrates: This method involves the reaction of phosphoryl chloride with ammonia.
Phosphates as Substrates: Phosphates react with amines under specific conditions to form phosphoramides.
Phosphorus Hydrogen as Substrates: This involves the reaction of phosphorus trichloride with ammonia.
Azides as Substrates: Azides react with phosphorus compounds to form phosphoramides.
Other Methods: Various other synthetic routes have been developed, including the use of different phosphorus-containing compounds and amines.
Industrial production methods often involve large-scale reactions using phosphoryl chloride and ammonia due to the efficiency and cost-effectiveness of this route .
Chemical Reactions Analysis
Phosphoramide undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: this compound undergoes substitution reactions where the amino groups can be replaced by other functional groups.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ammonium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. Major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and ammonium salts .
Mechanism of Action
The mechanism of action of phosphoramide involves its conversion to active metabolites that interact with molecular targets. For example, in the case of cyclophosphamide, a well-known this compound derivative, the active metabolite this compound mustard forms DNA crosslinks at guanine N-7 positions, leading to cell death . This mechanism is crucial in its use as an anticancer agent.
Comparison with Similar Compounds
Phosphoramide can be compared with other similar compounds such as:
Hexamethylthis compound (HMPA): A polar solvent used in organic synthesis.
Phenyl Phosphorodiamidate: Used in agriculture to enhance the effectiveness of urea-based fertilizers.
This compound is unique due to its versatility and wide range of applications in various fields, from pharmaceuticals to industrial uses .
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
InChI |
InChI=1S/H6N3OP/c1-5(2,3)4/h(H6,1,2,3,4) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSZORWOGDLWGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NP(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159607 | |
Record name | Phosphoramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.042 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-72-3 | |
Record name | Phosphoramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13597-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSPHORIC TRIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M27WLZ6CWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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